molecular formula C13H11FN4OS B11225289 8-[(4-fluorobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one

8-[(4-fluorobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B11225289
M. Wt: 290.32 g/mol
InChI Key: DNJGSNPSOOEYSC-UHFFFAOYSA-N
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Description

8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one is a complex organic compound with a unique structure that includes a purine core substituted with a fluorophenylmethylsulfanyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorophenylmethylsulfanyl group and the methyl group onto the purine core. Common reagents used in these reactions include fluorobenzyl halides, thiols, and methylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. The presence of the fluorophenylmethylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H11FN4OS

Molecular Weight

290.32 g/mol

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one

InChI

InChI=1S/C13H11FN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,16,19)

InChI Key

DNJGSNPSOOEYSC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=C(C=C3)F

Origin of Product

United States

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